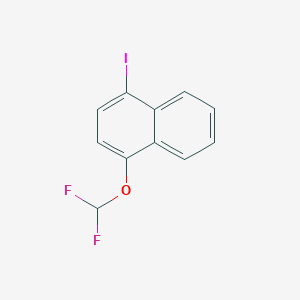
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C7H8FNO2S It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the second position and a methylsulfonyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-3-nitroaniline. This intermediate is then reduced to 2-fluoro-3-aminobenzene.
Sulfonylation: The 2-fluoro-3-aminobenzene is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-fluoro-3-(methylsulfonyl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom and methylsulfonyl group contribute to its binding affinity and selectivity by interacting with the target’s active site or binding pocket.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain applications.
3-(Methylsulfonyl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-(methylsulfonyl)aniline: Similar structure but with different substitution pattern, leading to varied chemical and biological properties.
Uniqueness
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is unique due to the presence of both fluorine and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H9ClFNO2S |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
2-fluoro-3-methylsulfonylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
Clé InChI |
PAOHYVCHOXJTLH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)



![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)





